molecular formula C9H10BrN B2880372 2-Bromo-5,6,7,8-tetrahydroquinoline CAS No. 71308-91-3

2-Bromo-5,6,7,8-tetrahydroquinoline

Cat. No.: B2880372
CAS No.: 71308-91-3
M. Wt: 212.09
InChI Key: GJKJABMIDAWWHX-UHFFFAOYSA-N
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Description

The compound 2-Bromo-5,6,7,8-tetrahydroquinoline is a significant molecule within the field of organic synthesis. myskinrecipes.com It belongs to the class of halogenated tetrahydroquinolines and serves as a versatile building block for creating more complex chemical structures. myskinrecipes.com Its utility stems from the presence of both the tetrahydroquinoline core and a reactive bromine atom, which allows for a variety of chemical modifications. myskinrecipes.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5,6,7,8-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKJABMIDAWWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo 5,6,7,8 Tetrahydroquinoline and Analogues

Regioselective Bromination Strategies

Achieving regioselectivity in the bromination of 5,6,7,8-tetrahydroquinoline (B84679) is crucial for the targeted synthesis of specific isomers. The electron-donating nature of the nitrogen atom in the saturated ring activates the aromatic portion of the molecule towards electrophilic substitution, primarily at the C6 and C8 positions.

Electrophilic Aromatic Substitution Approaches in Tetrahydroquinolines

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the functionalization of aromatic rings. In the context of tetrahydroquinolines, the fused benzene (B151609) ring is susceptible to attack by electrophiles. The bromination of benzene itself is a classic example of an EAS reaction, typically requiring a Lewis acid catalyst like FeBr₃ to polarize the Br-Br bond and generate a potent electrophile. fiveable.memasterorganicchemistry.com This electrophile then attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. fiveable.melibretexts.org The reaction is completed by the removal of a proton from the arenium ion, which restores the aromaticity of the ring. fiveable.melibretexts.org

Substituents already present on the aromatic ring significantly influence the rate and regioselectivity of further electrophilic attack. fiveable.me For tetrahydroquinolines, the secondary amino group in the alicyclic ring acts as a powerful activating group, directing incoming electrophiles to the ortho and para positions (C6 and C8).

Direct Bromination of Tetrahydroquinoline Derivatives

The direct bromination of tetrahydroquinoline derivatives can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ease of handling and its ability to provide a low concentration of bromine in the reaction mixture, which can help to control selectivity. rsc.orgwikipedia.org Studies have shown that the reaction of tetrahydroquinolines with NBS can lead to the formation of bromoquinolines through a cascade transformation involving both electrophilic bromination and subsequent dehydrogenation. rsc.orgrsc.org

The choice of solvent and reaction conditions plays a critical role in the outcome of the bromination. For instance, the interaction of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) with bromine in acetic acid has been reported to yield the 6,8-dibromo derivative while preserving the tetrahydroquinoline ring. researchgate.net In contrast, using chloroform (B151607) as a solvent can lead to oxidation and the formation of quinoline (B57606) structures alongside bromination. researchgate.net

A facile and general approach for the construction of functionalized bromoquinolines involves the use of NBS as both an electrophile and an oxidant for the dehydrogenation of tetrahydroquinolines. rsc.org This method demonstrates good functional group tolerance and proceeds under metal-free conditions with a short reaction time. rsc.org The reaction of 4-phenyltetrahydroquinoline with 5.0 equivalents of NBS in DCM as the solvent is a representative example. rsc.org

SubstrateBrominating AgentConditionsProduct(s)YieldReference
4-phenyltetrahydroquinolineNBS (5.0 equiv.)DCM, rt, 1h3,6,8-tribromo-4-phenylquinoline85% rsc.org
2-phenyl-1,2,3,4-tetrahydroquinolineBromineAcetic acid6,8-dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline- researchgate.net
2-phenyl-1,2,3,4-tetrahydroquinolineBromineChloroform, -20°CDi- and tribromo derivatives and quinoline structures- researchgate.net
2-phenyl-1,2,3,4-tetrahydroquinolineNBSChloroform-tetrachloromethane, rt, 3hDi- and tribromo derivatives and quinoline structures- researchgate.net

Role of Lewis Acids and Reaction Conditions in Bromination

Lewis acids are often employed in electrophilic aromatic bromination to increase the electrophilicity of the bromine source. fiveable.memasterorganicchemistry.com For benzylic brominations, Lewis acids like zirconium(IV) chloride have been shown to effectively catalyze the reaction using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source, proceeding via a radical pathway. nih.gov In contrast, Brønsted acids tend to promote aromatic ring bromination. nih.gov

In the context of tetrahydroquinoline synthesis, Lewis acids such as gadolinium triflate have been identified as superior catalysts for preparing polycyclic tetrahydroquinolines through an intramolecular redox process involving a 1,5-hydride shift and ring closure. nih.gov While not directly a bromination reaction, this highlights the utility of Lewis acids in manipulating tetrahydroquinoline scaffolds. The specific application of Lewis acids to control the regioselectivity of tetrahydroquinoline bromination is an area that warrants further investigation to fine-tune the synthesis of specific bromo-isomers.

Cyclization and Annulation Reactions for Tetrahydroquinoline Ring Formation

The construction of the tetrahydroquinoline ring itself is a critical aspect of synthesizing 2-bromo-5,6,7,8-tetrahydroquinoline and its analogues. Various synthetic strategies have been developed to assemble this important heterocyclic scaffold.

Domino and Cascade Reaction Sequences

Domino reactions, also referred to as tandem or cascade reactions, are highly efficient processes for the synthesis of complex molecules from simple starting materials in a single operation without the isolation of intermediates. mdpi.comnih.gov These reactions offer excellent atom economy, high selectivity, and produce less waste. mdpi.com They have proven to be particularly valuable for generating tetrahydroquinolines with diverse substitution patterns. nih.gov

One example of a domino reaction for tetrahydroquinoline synthesis involves a reduction-Michael addition sequence. nih.gov In this process, a substrate undergoes reduction with iron powder in acetic acid to form an aniline (B41778), which then undergoes an intramolecular Michael addition to an acrylate (B77674) moiety to afford the tetrahydroquinoline ring system in high yields (86%–98%). nih.gov Another approach is a domino Sɴ2-SɴAr reaction, where an intermolecular Sɴ2 reaction is followed by an intramolecular SɴAr displacement to yield the tetrahydroquinoline. nih.gov

The Povarov reaction, an imine Diels-Alder reaction, is another powerful tool for constructing tetrahydroquinolines. beilstein-journals.org A domino three-component reaction of aromatic aldehydes, arylamines, and methyl propiolate in the presence of p-toluenesulfonic acid as a catalyst can produce polysubstituted 1,2,3,4-tetrahydroquinolines. beilstein-journals.org The reaction is believed to proceed through the in situ generation of a β-enamino ester which then acts as a dienophile in a Povarov reaction with an in situ formed aromatic imine. beilstein-journals.org

Metal-Catalyzed Cyclization Processes

Metal-catalyzed reactions provide a versatile and powerful platform for the synthesis of tetrahydroquinolines. Palladium-catalyzed cycloadditions involving the activation of C(sp³)–H bonds represent a modern and efficient approach. acs.org For example, a palladium-catalyzed formal (4 + 2) cycloaddition between ortho-methyl anilides and allenes allows for the direct assembly of highly substituted tetrahydroquinoline skeletons from readily available starting materials. acs.org

Manganese-based pincer complexes have also been utilized as catalysts for the synthesis of 1,2,3,4-tetrahydroquinolines via a borrowing hydrogen methodology. nih.gov This one-pot cascade reaction starts from 2-aminobenzyl alcohols and simple secondary alcohols and proceeds with water as the only byproduct, offering an atom-efficient pathway. nih.gov

Furthermore, gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation has been shown to be a highly efficient method for producing tetrahydroquinolines in excellent yields and enantioselectivities. organic-chemistry.org In this reaction, the gold catalyst functions as a π-Lewis acid in the hydroamination step and as a chiral Lewis acid in the asymmetric hydrogen-transfer step. organic-chemistry.org

Palladium-Catalyzed C-H Activation and Cross-Coupling

Palladium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical approach to the synthesis of complex molecules. In the context of tetrahydroquinoline synthesis, palladium-catalyzed C-H activation strategies have been developed to construct the carbocyclic ring fused to the pyridine (B92270) core.

One notable approach involves the palladium-catalyzed formal (4+2) cycloaddition that activates C(sp³)–H bonds. This method provides a direct route to tetrahydroquinoline skeletons from readily available amidotolyl precursors and allenes. acs.org The reaction is typically catalyzed by a Pd(II) precursor in combination with a specific N-acetylated amino acid ligand. acs.org A key advantage of this methodology is the ability to construct highly substituted tetrahydroquinolines from simple starting materials.

Another strategy involves the palladium-catalyzed activation and arylation of inert C(sp³)–H bonds for the synthesis of 3,4-dihydroquinolinone derivatives, which can be precursors to tetrahydroquinolines. nih.gov This method utilizes Pd(OAc)₂ as the catalyst and P(o-tol)₃ as the ligand, and notably, can be performed in the open air. nih.gov The proposed mechanism involves a seven-membered palladacycle as a key intermediate. nih.gov

Catalyst SystemReactantsProduct TypeKey Features
Pd(II) precursor / N-acetylated amino acid ligandAmidotolyl precursors, AllenesSubstituted TetrahydroquinolinesFormal (4+2) cycloaddition via C(sp³)–H activation acs.org
Pd(OAc)₂ / P(o-tol)₃N-Aryl α-iodo amides3,4-DihydroquinolinonesOxidative-addition-initiated C(sp³)–H activation nih.gov
Nickel-Mediated Cross-Coupling

Nickel catalysis provides a cost-effective and often complementary alternative to palladium for cross-coupling reactions. Nickel-catalyzed methods have been successfully applied to the synthesis of substituted quinolines and tetrahydroquinolines.

A Negishi cross-coupling protocol has been developed for the synthesis of 4-substituted tetrahydroquinolines. nih.gov This method involves the deprotonation of tetrahydroquinoline at the 4-position using organolithiums and phosphoramide (B1221513) ligands, followed by transmetalation to zinc and subsequent nickel-catalyzed cross-coupling with a range of aromatic halides. nih.gov This strategy has been applied to the late-stage functionalization of complex molecules, including pharmaceuticals and natural product analogues. nih.gov

Furthermore, nickel-catalyzed reductive cross-coupling reactions have been developed for the synthesis of precursors to tetrahydroisoquinolines, a related class of compounds. For instance, the coupling of aziridines and benzyl (B1604629) chlorides using manganese metal as a reducing agent affords β-benzyl-substituted arylethylamines, which can be converted to tetrahydroisoquinolines. rsc.org While not a direct synthesis of tetrahydroquinolines, this methodology highlights the utility of nickel catalysis in constructing key precursors.

Catalyst SystemReactantsProduct TypeKey Features
NiCl₂(dme) / LigandTetrahydroquinoline, Organozinc reagent, Aryl halide4-Aryl-tetrahydroquinolinesNegishi cross-coupling of C(sp³)-H functionalized tetrahydroquinoline nih.gov
Ni(cod)₂ / Ligand / Mn reductantAziridines, Benzyl chloridesβ-Benzyl-substituted arylethylaminesReductive cross-coupling to form precursors for related heterocycles rsc.org
Copper(II)-Mediated C-H Activation

Copper catalysis offers a versatile and economical platform for C-H activation and functionalization reactions. In the realm of quinoline chemistry, copper(II)-mediated C-H activation has been particularly effective for the regioselective halogenation of the quinoline core, which is a key step in accessing compounds like this compound.

Specifically, copper-catalyzed methods have been developed for the C5-halogenation of 8-aminoquinoline (B160924) derivatives. These reactions often utilize the 8-amino group as a directing group to achieve high regioselectivity. Various halogen sources can be employed, including N-halosuccinimides (NXS) and even acyl halides, where the acyl halide can serve as the source of both the acyl and halide moieties in a one-pot N-acylation and C5-H halogenation. acs.orgresearchgate.net The reactions are typically mediated by a copper(II) salt, such as Cu(OAc)₂, and can proceed under relatively mild conditions. nih.gov Mechanistic studies suggest that these transformations may proceed through a single-electron transfer (SET) pathway involving a C-centered radical intermediate. nih.gov

CatalystDirecting GroupHalogen SourceProduct TypeReaction ConditionsYield
Cu(OAc)₂8-AmidoN-Chlorosuccinimide (NCS)5-Chloro-8-amidoquinolineDCE, 100 °CGood to excellent
CuO8-AminoAcyl chlorides/bromides/iodidesN-Acyl-5-halo-8-aminoquinolinesNeat, 100-120 °CModerate to good researchgate.net
CuBr8-AmidoN-Bromosuccinimide (NBS)5-Bromo-8-amidoquinolineDCE, 110 °CHigh
Manganese(I) Pincer Complex-Promoted Borrowing Hydrogen Methodology

The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is an elegant and atom-economical strategy for the formation of C-N and C-C bonds. This approach, often catalyzed by transition metal complexes, involves the temporary removal of hydrogen from an alcohol to form a reactive carbonyl intermediate, which then participates in a subsequent reaction before the hydrogen is returned. Manganese pincer complexes have emerged as effective catalysts for this transformation.

A straightforward and selective synthesis of 1,2,3,4-tetrahydroquinolines has been developed using a manganese(I) PN³ pincer complex. nih.govacs.orgacs.orgfao.orgbeilstein-journals.org This one-pot cascade reaction utilizes 2-aminobenzyl alcohols and simple secondary alcohols as starting materials. nih.govacs.orgacs.orgfao.orgbeilstein-journals.org The choice of base is crucial for the selectivity of the reaction, with a combination of KH and KOH favoring the formation of the tetrahydroquinoline product. nih.govacs.org This method is highly atom-efficient, with water being the only byproduct. nih.govacs.org

CatalystReactantsBaseProductYield
Manganese(I) PN³ pincer complex2-Aminobenzyl alcohol, 1-PhenylethanolKH / KOH2-Phenyl-1,2,3,4-tetrahydroquinoline78% beilstein-journals.org
Manganese(I) PN³ pincer complexSubstituted 2-aminobenzyl alcohols, Various secondary alcoholsKH / KOHSubstituted 1,2,3,4-tetrahydroquinolinesGood to excellent nih.govacs.org
Cobalt-Catalyzed Co-cyclization of Cyanoalkynes with Alkynes

Cobalt catalysis provides a powerful means for the construction of aromatic and heterocyclic rings through cycloaddition reactions. The co-cyclization of alkynes and nitriles is a well-established method for pyridine ring synthesis, and this can be extended to the formation of quinoline derivatives.

A highly efficient and regioselective Co(III)-catalyzed C-H activation and cyclization of anilines with alkynes has been reported for the direct synthesis of a broad range of quinolines. organic-chemistry.orgsci-hub.st In this reaction, DMSO serves as both the solvent and a C1 building block. organic-chemistry.orgsci-hub.st The optimal catalytic system often involves a Cp*Co(III) complex. organic-chemistry.org While this method directly produces quinolines rather than tetrahydroquinolines, the resulting quinolines can be subsequently reduced to their tetrahydro counterparts. The methodology accommodates a wide variety of anilines and alkynes, including those with electron-donating and electron-withdrawing substituents. organic-chemistry.org

Catalyst SystemReactantsC1 SourceProduct TypeYield
Cp*Co(CO)I₂ / AgNTf₂ / K₂S₂O₈Anilines, AlkynesDMSOSubstituted QuinolinesUp to 85% organic-chemistry.org

Acid-Catalyzed Ring Closures and Rearrangements (e.g., Polyphosphoric Acid)

Acid-catalyzed cyclization reactions represent a classical yet powerful approach for the synthesis of cyclic compounds, including tetrahydroquinolines. Polyphosphoric acid (PPA) is a commonly used reagent for these transformations due to its strong dehydrating and acidic properties.

The synthesis of 4-substituted tetrahydroisoquinolines, which are structural isomers of tetrahydroquinolines, has been efficiently achieved using silica-supported polyphosphoric acid (SiO₂-PPA). nih.govnih.gov This method involves the cyclization of N-acylated 2-phenylethylamines. nih.govnih.gov The use of a solid support for PPA offers advantages such as easier handling, simplified workup, and the potential for catalyst recycling. nih.gov While this example focuses on tetrahydroisoquinolines, similar acid-catalyzed cyclization strategies can be envisioned for the synthesis of tetrahydroquinolines from appropriate acyclic precursors, such as γ-anilino ketones or alcohols. For instance, the cyclization of γ-(N-alkylanilino) alcohols can be promoted by strong acids to yield tetrahydroquinolines.

Acid CatalystSubstrate TypeProduct TypeKey Features
Polyphosphoric Acid (PPA)γ-Anilino ketones/alcoholsTetrahydroquinolinesStrong dehydrating and acidic medium
Silica-Supported PPA (SiO₂-PPA)N-Acyl-2-phenylethylaminesTetrahydroisoquinolinesHeterogeneous catalyst, easier workup, recyclable nih.govnih.gov

Photochemical Approaches to Tetrahydroquinolines

Photochemistry offers unique pathways for the construction of complex molecular architectures that are often inaccessible through thermal reactions. Photochemical methods have been successfully applied to the synthesis of tetrahydroquinolines, often proceeding through radical intermediates.

A notable photochemical approach involves the radical annulation between maleimides and N-alkylanilines. nih.gov This reaction is enabled by the formation of an electron donor-acceptor (EDA) complex between the two reactants, which upon absorption of visible light, undergoes a single-electron transfer (SET) to generate radical intermediates that subsequently cyclize. nih.gov A key advantage of this EDA-mediated reaction is that it often does not require an external photocatalyst. nih.gov This strategy has been utilized to synthesize a library of tetrahydroquinolines with diverse substituents, demonstrating its utility in generating compound collections for screening purposes. nih.gov

Reaction TypeReactantsKey IntermediateProduct Type
Photochemical Radical AnnulationMaleimides, N-AlkylanilinesElectron Donor-Acceptor (EDA) ComplexFused Tetrahydroquinolines nih.gov

Functional Group Interconversions Leading to Brominated Tetrahydroquinolines

A viable strategy for the synthesis of brominated tetrahydroquinolines involves the initial bromination of a quinolin-2-one (or quinolin-4-one) precursor, followed by reduction of the heterocyclic ring. The reactivity of quinolin-4(1H)-ones in bromination reactions is dependent on the nature and position of substituents on the quinolone ring. nuph.edu.ua

For instance, the bromination of 3-substituted 2-methylquinolin-4(1H)-ones has been studied using reagents like molecular bromine (Br₂) and N-bromosuccinimide (NBS). The direction of halogenation is influenced by the substituent at the C(3) position. In the case of 3-benzyl-2-methylquinolin-4(1H)-one, bromination occurs at the methyl group of the C(2) position, yielding 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one. nuph.edu.ua Conversely, with other substituents at C(3), bromination can occur at the C(3) and C(6) positions of the quinoline ring. nuph.edu.ua Once the desired brominated quinolinone is obtained, a subsequent reduction step can be employed to furnish the corresponding brominated tetrahydroquinoline.

Tandem reactions that combine reduction and reductive amination steps offer an efficient route to substituted tetrahydroquinolines. A notable example is the diastereoselective synthesis of 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters starting from methyl (2-nitrophenyl)acetate. nih.gov This multi-step process involves the initial alkylation of the starting material with an allylic halide, followed by ozonolysis of the resulting double bond. The final step is a catalytic hydrogenation that initiates a cascade of reactions:

Reduction of the aromatic nitro group to an aniline or hydroxylamine (B1172632).

Condensation of the newly formed nitrogen nucleophile with the side-chain carbonyl group.

Reduction of the resulting imine or related intermediate.

In some cases, reductive amination of the tetrahydroquinoline with formaldehyde (B43269) (a byproduct of ozonolysis) to yield the N-methylated product. nih.gov

This tandem sequence allows for the construction of the tetrahydroquinoline ring system with high diastereoselectivity, affording products with the C-2 alkyl group cis to the C-4 carboxylic ester in high yields. nih.gov By removing the formaldehyde prior to hydrogenation, the corresponding N-unsubstituted 2-alkyl derivatives can be obtained. nih.gov This strategy has also been successfully extended to the synthesis of tricyclic structures. nih.gov

Table 2: Diastereoselective Synthesis of Tetrahydroquinoline-4-carboxylic Esters via Tandem Reduction-Reductive Amination

Starting MaterialKey StepsProductDiastereoselectivityYield
Methyl (2-nitrophenyl)acetateAlkylation, Ozonolysis, Catalytic HydrogenationMethyl (±)-1-methyl-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylateHigh (cis isomer)High
Methyl (2-nitrophenyl)acetateAlkylation, Ozonolysis, Formaldehyde removal, Catalytic HydrogenationMethyl (±)-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylateHigh (cis isomer)High

Sustainable and Green Chemistry Approaches in Tetrahydroquinoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like tetrahydroquinolines to minimize environmental impact and improve efficiency.

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.net The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a common method for preparing quinolines and has been adapted for microwave-assisted conditions. nih.govorganic-chemistry.org

The use of microwave irradiation in the Friedländer synthesis of quinoline derivatives has been shown to be highly efficient. For instance, a microwave-based methodology allows for the reaction of 2-aminophenylketones with cyclic ketones to form the quinoline scaffold in as little as 5 minutes in excellent yield when using neat acetic acid as both a solvent and a catalyst at 160°C. nih.gov This approach is a greener alternative to traditional methods that often require high temperatures and strong acids. nih.gov The application of microwave heating in conjunction with environmentally benign catalysts or even under catalyst-free conditions further enhances the sustainability of tetrahydroquinoline synthesis.

Table 3: Comparison of Conventional and Microwave-Assisted Friedländer Synthesis

ReactionConditionsReaction TimeYield
Friedländer Synthesis of QuinolinesConventional HeatingSeveral daysVery poor
Friedländer Synthesis of QuinolinesMicrowave Irradiation (160°C, neat acetic acid)5 minutesExcellent

The development of catalyst-free reactions and the use of recyclable catalysts are central to sustainable chemical synthesis. Several green protocols for quinoline synthesis have been developed that align with these principles.

Catalyst-free approaches for the synthesis of tetrahydroquinolines have been reported, often relying on the inherent reactivity of the starting materials under specific reaction conditions, such as elevated temperatures or the use of greener solvents.

More commonly, research has focused on the use of heterogeneous and recyclable catalysts. These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. Examples of such systems for quinoline synthesis include:

Transition metal oxide-Bi(III) cooperative catalysts : These have been used for the oxidative dehydrogenative coupling of anilines with diols to produce quinolines in good to excellent yields. These catalysts are robust and can be recycled multiple times without a significant loss of activity. rsc.org

Copper supported on ceria (Cu/CeO₂) : This cost-effective and recyclable catalyst has been shown to be highly efficient for the acceptorless dehydrogenative coupling of o-aminobenzyl alcohols and secondary alcohols to synthesize quinolines with high yields. nih.gov

Nanocatalysts : Various nanocatalysts, including magnetic nanoparticles, have been employed in quinoline synthesis. Their high surface area and reactivity often lead to high catalytic activity, and their magnetic properties can facilitate easy separation and recycling. nih.gov

These approaches not only offer environmental benefits but also align with the economic advantages of sustainable chemical production.

Table 4: Examples of Recyclable Catalysts in Quinoline Synthesis

CatalystReaction TypeKey Advantages
Transition metal oxide/Bi(III)Oxidative Dehydrogenative CouplingRobust, reusable, solvent- and base-free conditions
Cu/CeO₂Acceptorless Dehydrogenative CouplingHigh efficiency, cost-effective, recyclable, alternative to noble metals
Various NanocatalystsFriedländer reaction, and othersHigh catalytic activity, easy separation and recycling, high yields

Chemical Reactivity and Transformative Chemistry of 2 Bromo 5,6,7,8 Tetrahydroquinoline

Cross-Coupling Reactions at the Bromine Moiety

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. eie.grchemie-brunschwig.ch For 2-bromo-5,6,7,8-tetrahydroquinoline, the bromine atom at the 2-position serves as a prime site for such reactions.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide. chemie-brunschwig.chnih.gov This reaction is particularly effective for the arylation of heterocyclic compounds. In the case of brominated tetrahydroquinolines, the Suzuki-Miyaura coupling provides a direct route to aryl-substituted tetrahydroquinolines, which are scaffolds of interest in medicinal chemistry. researchgate.netresearchgate.net

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid in the presence of a base, and finally, reductive elimination to yield the arylated product and regenerate the catalyst.

Studies on related bromo-tetrahydroquinoline systems have demonstrated the feasibility and efficiency of this transformation. For instance, the dichlorobis(triphenylphosphine)palladium(II)-catalyzed Suzuki–Miyaura cross-coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with various substituted phenylboronic acids proceeds in high yields (68%–82%). researchgate.netresearchgate.net The reaction conditions typically involve a palladium catalyst, a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dioxane or tetrahydrofuran. thieme-connect.commdpi.com It has been observed that phenylboronic acids with electron-donating groups tend to give higher yields compared to those with electron-withdrawing substituents. nih.gov

EntryAryl Boronic AcidCatalyst / BaseProductYield (%)Ref
1Phenylboronic acidPd(PPh₃)₄ / K₂CO₃2-Phenyl-5,6,7,8-tetrahydroquinolineHigh thieme-connect.com
24-Methoxyphenylboronic acidPd(dppf)Cl₂ / NaOH2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroquinoline~80 mdpi.com
34-(Methylthio)phenylboronic acidPd(PPh₃)₂Cl₂ / K₂CO₃2-(4-(Methylthio)phenyl)-5,6,7,8-tetrahydroquinoline82 researchgate.netresearchgate.net
44-(Trifluoromethoxy)phenylboronic acidPd(PPh₃)₂Cl₂ / K₂CO₃2-(4-(Trifluoromethoxy)phenyl)-5,6,7,8-tetrahydroquinoline68 researchgate.netresearchgate.net

Note: This table is illustrative, based on reactions with similar brominated tetrahydroquinoline isomers. Specific yields for this compound may vary.

Beyond the Suzuki-Miyaura reaction, the bromine atom of this compound is amenable to a variety of other transition metal-catalyzed cross-couplings. These reactions further expand its synthetic utility, allowing for the introduction of diverse functional groups. eie.grrsc.org

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples terminal alkynes with aryl halides, providing a route to alkynyl-substituted quinolines. These products are valuable intermediates for constructing more complex heterocyclic systems. nih.govchim.it For example, the regioselective Sonogashira coupling of a polybromoquinoline with phenylacetylene (B144264) has been shown to occur successfully. nih.gov

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. eie.gr This reaction could be used to introduce vinyl groups onto the tetrahydroquinoline scaffold.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines. It has been successfully applied to the synthesis of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives from the corresponding aryl halide and amine. nih.gov This suggests that this compound could be coupled with various primary or secondary amines to generate 2-amino-5,6,7,8-tetrahydroquinoline derivatives.

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Quinoline (B57606) Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.com

In the context of this compound, the bromine atom is on a pyridine (B92270) ring, which is inherently electron-deficient. This makes the C-Br bond susceptible to nucleophilic attack. The reactivity can be further enhanced by the introduction of additional electron-withdrawing groups, such as a nitro group, onto the quinoline core. semanticscholar.org For instance, studies on 6-bromo-5-nitroquinoline (B1267105) have shown that the bromine atom can be readily displaced by nucleophiles like morpholine (B109124) or piperazine. semanticscholar.org This suggests a viable pathway for the functionalization of this compound via SNAr, particularly if the ring is further activated.

Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a stable Meisenheimer complex intermediate. byjus.com

Reactivity of the Tetrahydroquinoline Nucleus

The saturated portion of the 5,6,7,8-tetrahydroquinoline (B84679) ring system also offers opportunities for chemical modification, distinct from the reactions on the aromatic part of the molecule.

The tetrahydroquinoline nucleus can be subjected to various functionalization reactions. For example, bromination using N-bromosuccinimide (NBS) can lead to the introduction of additional bromine atoms or dehydrogenation to the fully aromatic quinoline. nih.govrsc.org The specific outcome often depends on the reaction conditions and the amount of NBS used. rsc.org

Furthermore, if other functional groups are present on the saturated ring, they can be modified. For instance, the hydroxyl group in 5,6,7,8-tetrahydroquinolin-8-ol (B83816) can be subjected to substitution reactions. Similarly, carboxylic ester groups on the saturated ring can be converted into amides, nitriles, or thioamides. rsc.org These transformations highlight the potential for derivatizing the alicyclic part of the molecule to create a library of compounds with diverse functionalities.

While this compound itself does not possess a ketone group, related structures such as 5-oxo-5,6,7,8-tetrahydroquinoline derivatives are important synthetic intermediates. The ketone moiety in these compounds is a versatile functional group for various condensation reactions.

Carbonyl condensation reactions, such as the aldol (B89426) condensation, involve the reaction of an enolate with a carbonyl compound to form a new carbon-carbon bond. vanderbilt.edu In the context of tetrahydroquinoline structures, a ketone at the 5- or 8-position could undergo condensation with aldehydes or other ketones. For example, the ketone group can be converted to an oxime by reacting with hydroxylamine (B1172632) hydrochloride. google.com These reactions provide a means to extend the carbon framework and introduce new functional groups and ring systems.

Aza-Cope Rearrangements

Generally, these rearrangements can be classified based on the position of the nitrogen atom in the hexadiene framework. wikipedia.org The cationic 2-aza-Cope rearrangement is particularly noteworthy as it often proceeds at temperatures 100-200 °C lower than the all-carbon Cope rearrangement. This facilitation is attributed to the presence of a charged heteroatom, which lowers the activation energy barrier. wikipedia.org

A common and synthetically valuable strategy involves coupling the cationic 2-aza-Cope rearrangement with a Mannich cyclization. This tandem approach provides a thermodynamic driving force, as the irreversible Mannich cyclization leads to a more stable acyl-substituted pyrrolidine (B122466) ring. wikipedia.org

While the Aza-Cope rearrangement is a well-established method for the synthesis of various alkaloid structures, its application to substrates like this compound would require the prior introduction of an allyl group, typically on the nitrogen atom, to form the requisite aza-diene system. The influence of the bromo-substituent on the pyridine ring on the feasibility and outcome of such a rearrangement remains an area for further investigation.

Electrophilic Substitution Patterns on the Tetrahydroquinoline Core

The tetrahydroquinoline core is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The secondary amine within the saturated portion of the bicyclic system acts as a powerful activating group, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring, which correspond to the C6 and C8 positions of the tetrahydroquinoline nucleus.

Studies on the electrophilic bromination of the parent 5,6,7,8-tetrahydroquinoline scaffold using N-bromosuccinimide (NBS) have shown that substitution occurs readily on the aromatic ring. Depending on the stoichiometry of NBS used, different bromination patterns can be achieved. For instance, the use of 2.0 equivalents of NBS with 4-phenyltetrahydroquinoline as a substrate can lead to 6,8-dibromination. This highlights the strong activation conferred by the amino group.

In the case of this compound, the existing bromo-substituent on the pyridine ring is not expected to significantly alter the directing effect of the amino group on the carbocyclic aromatic ring. Therefore, electrophilic substitution is predicted to occur predominantly at the C6 and C8 positions. The general reactivity in electrophilic aromatic substitution is well-documented for the parent 5,6,7,8-tetrahydroquinoline, which can undergo reactions such as nitration and further halogenation. nih.gov

A summary of potential electrophilic substitution reactions on the tetrahydroquinoline core is presented below:

ReactionReagentExpected Position of Substitution
BrominationBr₂ / Acetic Acid6 and/or 8
NitrationHNO₃ / H₂SO₄6 and/or 8

It is important to note that while these are the expected outcomes based on the electronic properties of the tetrahydroquinoline system, the specific conditions and the presence of the 2-bromo substituent may influence the regioselectivity and reaction efficiency.

Stability and Degradation Pathways

The stability of this compound is a critical consideration for its synthesis, storage, and application. Generally, tetrahydroquinoline derivatives can be susceptible to oxidation. The saturated portion of the molecule can undergo dehydrogenation to form the corresponding quinoline. In fact, NBS has been shown to not only act as a brominating agent but also as an oxidant to achieve the dehydrogenation of tetrahydroquinolines.

Fused tricyclic tetrahydroquinolines have been reported to degrade in solution under standard laboratory conditions over a matter of days. acs.org While this compound is not a fused tricyclic system, this finding suggests that the tetrahydroquinoline scaffold can possess inherent instability.

The degradation of brominated quinolones, which are structurally related, has been studied in the context of environmental fate. These studies reveal that degradation can be initiated by processes such as enzymatic action or reaction with free active bromine, leading to various transformation products. nih.gov For brominated organic compounds in general, degradation can proceed through pathways like hydrolysis, where the halogen is replaced by a hydroxyl group, or reduction, involving the replacement of the halogen with hydrogen. mdpi.com

Under laboratory conditions, this compound is typically stored under an inert atmosphere at reduced temperatures (2-8°C) to minimize degradation. The presence of the bromine atom on the pyridine ring may also influence its stability, potentially making it susceptible to nucleophilic substitution or dehalogenation under certain conditions. The specific degradation pathways and long-term stability of this compound under various conditions have not been extensively documented and would require further experimental investigation.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2-Bromo-5,6,7,8-tetrahydroquinoline. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the connectivity of atoms within the molecule.

In a typical ¹H NMR spectrum, the protons on the tetrahydroquinoline ring system exhibit characteristic chemical shifts. For instance, the protons on the aromatic portion of the ring (H-3 and H-4) appear as a singlet at approximately 7.20 ppm. The aliphatic protons at positions H-5, H-6, H-7, and H-8 show more complex multiplets in the upfield region, typically between 1.70 and 2.90 ppm, due to their various couplings. illinois.edu

¹³C NMR spectroscopy provides complementary information about the carbon framework. The carbon atoms of the pyridine (B92270) ring resonate in the downfield region, while the saturated carbons of the cyclohexene (B86901) ring appear at higher field strengths. rsc.org For example, in a related compound, 5-bromo-1,2,3,4-tetrahydroquinoline, the carbon atoms of the saturated ring appear at chemical shifts of 22.34, 27.77, and 41.60 ppm. rsc.org

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for definitively assigning these proton and carbon signals. COSY experiments reveal proton-proton coupling networks, helping to trace the connectivity of the aliphatic protons in the cyclohexene ring. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

Table 1: Representative ¹H NMR Data for Tetrahydroquinoline Derivatives

Compound H-3 H-4 H-5 H-6 H-7 H-8
This compound 7.20 (s) 7.20 (s) 2.70-2.85 (m) 1.70-1.90 (m) 1.70-1.90 (m) 2.70-2.85 (m)
5-bromo-1,2,3,4-tetrahydroquinoline - - 3.20-3.30 (m) 2.76 (t) 1.89-2.01 (m) 6.81 (d)
6-chloro-1,2,3,4-tetrahydroquinoline - - 3.23-3.31 (m) 2.71 (t) 1.86-1.94 (m) -
8-methyl-1,2,3,4-tetrahydroquinoline - - 3.31-3.42 (m) 2.78 (t) 1.89-1.98 (m) 6.86 (dd)

Data sourced from various studies on related tetrahydroquinoline structures. illinois.edursc.org The exact chemical shifts for this compound may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands confirm the presence of its key structural features.

The aromatic C-H stretching vibrations of the pyridine ring typically appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic ring give rise to absorptions in the 1500-1600 cm⁻¹ range. The aliphatic C-H stretching vibrations of the saturated cyclohexene ring are observed between 2800 and 3000 cm⁻¹. The presence of the C-Br bond is indicated by a stretching vibration in the lower frequency "fingerprint" region of the spectrum, typically below 700 cm⁻¹. semanticscholar.org

Table 2: Key IR Absorption Bands for this compound and Related Compounds

Functional Group Wavenumber (cm⁻¹) Reference
Aromatic C-H Stretch 3000-3100 semanticscholar.org
Aliphatic C-H Stretch 2800-3000 acs.org
C=C and C=N Stretch (Aromatic) 1500-1600 acs.org
C-Br Stretch < 700 semanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which provides further structural clues. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺·) is detected. For this compound (C₉H₁₀BrN), the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight, which is approximately 211 or 213 amu, reflecting the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. illinois.eduaip.org

The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. Common fragmentation pathways for tetrahydroquinolines involve the loss of small neutral molecules or radicals from the aliphatic ring, such as the loss of an ethyl group or a propyl group, leading to the formation of stable aromatic cations. aip.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy. acs.org

X-ray Crystallography for Solid-State Structural Determination

Chromatographic Techniques for Purity Assessment (e.g., Gas Chromatography)

Chromatographic techniques are essential for assessing the purity of a synthesized sample of this compound. Gas chromatography (GC) is a particularly suitable method for this purpose due to the compound's volatility.

In a GC analysis, the sample is vaporized and passed through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property. A pure sample of this compound will exhibit a single, sharp peak in the chromatogram. The presence of additional peaks would indicate the presence of impurities, such as starting materials, byproducts, or solvents. The purity of the compound can be quantified by comparing the area of the main peak to the total area of all peaks. Thin-layer chromatography (TLC) is also a common and rapid method used to monitor the progress of reactions and to get a preliminary assessment of purity. udhtu.edu.ua

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₉H₁₀BrN), elemental analysis would involve measuring the weight percentages of carbon, hydrogen, and nitrogen. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and, by extension, its purity. illinois.edu

Table 3: Theoretical Elemental Composition of this compound (C₉H₁₀BrN)

Element Percentage (%)
Carbon (C) 50.97
Hydrogen (H) 4.75
Bromine (Br) 37.68
Nitrogen (N) 6.60

These are theoretical values. Experimental results should be within a narrow margin of these figures for a pure sample.

UV-Visible Spectroscopy for Electronic Transition Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the π → π* transitions of the aromatic pyridine ring. The presence of the bromine atom and the saturated ring can cause slight shifts in the absorption maxima compared to unsubstituted quinoline (B57606). The specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε) are valuable parameters for characterizing the compound and can be used for quantitative analysis. For instance, studies on similar tetrahydroquinoline derivatives show absorption maxima in the UV region. uni-regensburg.deresearchgate.net

Computational and Theoretical Investigations of 2 Bromo 5,6,7,8 Tetrahydroquinoline and Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and reactivity of molecules. By approximating the electron density of a system, DFT calculations can elucidate a range of molecular properties. For quinoline (B57606) derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. kuleuven.beamazonaws.com Such studies are crucial for understanding the fundamental characteristics that govern the chemical behavior of these compounds. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. redalyc.org The difference between these energies, known as the HOMO-LUMO energy gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. amazonaws.com A smaller energy gap generally signifies higher reactivity and greater potential for intramolecular charge transfer. amazonaws.com

For instance, in a study of various non-fullerene chromophores with a D–π–A framework, the HOMO/LUMO energies were calculated to understand their electronic properties. rsc.org The reference compound in that study exhibited HOMO and LUMO energies of -5.930 eV and -3.37 eV, respectively, resulting in an energy gap of 2.560 eV. rsc.org In another study on quinoline derivatives, the HOMO-LUMO energy gap was found to be a crucial parameter for evaluating their biological activity. amazonaws.com For a series of tetrahydroquinoline derivatives, the HOMO energies were used to predict their electron-donating tendencies, with higher HOMO values suggesting a greater likelihood of interaction with target molecules. redalyc.org

Interactive Table: Calculated Electronic Properties of Selected Tetrahydroquinoline Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Derivative C3-4.29
Derivative C8-1.97
Reference FH-5.930-3.3702.560
FHD32.205
Data sourced from studies on tetrahydroquinoline derivatives and related compounds. redalyc.orgrsc.org

It is important to note that substitutions on the tetrahydroquinoline ring can significantly influence the HOMO and LUMO energy levels. nih.gov This modulation of the electronic structure is a key strategy in the design of novel derivatives with specific electronic and reactive properties.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ2 / (2η) where μ is the chemical potential (μ = -(I+A)/2)

These parameters offer valuable insights into the chemical stability and reactivity of molecules. dergipark.org.tr For example, a study on norbornadiene derivatives utilized these descriptors to understand their chemical stability. dergipark.org.tr Similarly, research on various quinoline derivatives has employed these calculations to predict their reactivity and potential as good electron acceptors. researchgate.net

Interactive Table: Calculated Global Reactivity Descriptors for a Quinoline Derivative

ParameterValue (eV)
EHOMO-6.375
ELUMO-2.351
Ionization Potential (I)6.375
Electron Affinity (A)2.351
Energy Gap (ΔE)4.024
Electronegativity (χ)4.363
Chemical Hardness (η)2.012
Chemical Softness (S)0.248
Electrophilicity Index (ω)4.729
This table is based on data for a representative quinoline derivative from a DFT study. kuleuven.be

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. kuleuven.be The MEP map displays regions of different electrostatic potential, typically color-coded, where red indicates areas of high electron density (negative potential, susceptible to electrophilic attack) and blue represents regions of low electron density (positive potential, prone to nucleophilic attack). researchgate.net

MEP analysis has been effectively used to identify the reactive zones around various quinoline and tetrahydroquinoline derivatives. amazonaws.comtandfonline.com For instance, in a study of novel 1,2,3,4-tetrahydroquinoline-triazole hybrids, the MEP map highlighted the negative potential sites around the triazole ring's nitrogen atoms and the oxygen of the amide group, while positive potentials were located around the hydrogen atoms of the triazole and other specific protons. tandfonline.com This information is crucial for understanding intermolecular interactions, such as how a ligand might bind to a protein's active site. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to characterize the nature of chemical bonds and intermolecular interactions. nih.gov By examining the topological properties of the electron density, such as bond critical points, one can gain insights into the strength and type of bonding within a molecule.

QTAIM has been applied to study the hydrogen bonding interactions in derivatives of dihydrobenzo[h]quinoline, which shares structural similarities with the tetrahydroquinoline core. nih.gov This analysis allows for a detailed, quantitative understanding of the forces that dictate the molecular structure and stability.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility and dynamic behavior of molecules like 2-bromo-5,6,7,8-tetrahydroquinoline and its derivatives. nih.govresearchgate.net The cyclohexene (B86901) ring in the 5,6,7,8-tetrahydroquinoline (B84679) system is not planar and can adopt various conformations, such as a screw boat or distorted screw boat conformation. nih.govresearchgate.net

MD simulations can be used to explore the conformational landscape of these molecules, identifying the most stable conformations and the energy barriers between them. This information is critical for understanding how these molecules interact with biological targets, as the conformation of a ligand can significantly impact its binding affinity. researchgate.net For example, MD simulations have been used to investigate the binding of pyrazole (B372694) derivatives of tetrahydroquinoline to MALT1 inhibitors, providing a deeper understanding of the structure-activity relationship. researchgate.net Furthermore, studies on brominated quinolines have utilized molecular dynamics to support findings on their anticancer activities. nih.govresearchgate.net

Investigation of Reaction Mechanisms and Transition States through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound and its derivatives. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway. uni-paderborn.de

For example, computational studies have been instrumental in understanding the stereospecific sigmatropic kuleuven.beresearchgate.net carbon shift of C3 ammonium (B1175870) enolates to furnish tetrahydroquinoline-4-ones. uni-paderborn.de These calculations helped to confirm that the reaction proceeds through a transient C3 ammonium enolate generated by an intramolecular aza-Michael addition. uni-paderborn.de Similarly, computational methods have been used to investigate the intramolecular hydroamination of 2-alkynyl anilines catalyzed by borane, which can lead to the synthesis of tetrahydroquinolines. uni-paderborn.de These studies not only explain experimental observations but also guide the design of new synthetic routes and catalysts.

Theoretical Prediction of Chemical Properties and Reactivity Profiles

Computational chemistry provides powerful tools for predicting the chemical properties and reactivity of molecules like this compound, offering insights that complement experimental findings. Density Functional Theory (DFT) is a predominant method used for these theoretical investigations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net Such calculations can elucidate the fundamental electronic and structural characteristics of the molecule.

Theoretical studies on related tetrahydroquinoline (THQ) structures have demonstrated the utility of these methods. For instance, DFT computations have been used to compare the reactivity between indoline (B122111) and tetrahydroquinoline derivatives by analyzing their Mulliken charge distributions. acs.org This analysis revealed that the nitrogen atom in the THQ ring is less negatively charged compared to that in indoline, suggesting a lower electron density and consequently different reactivity, necessitating acid catalysis in certain reactions. acs.org

Key molecular properties that can be predicted for this compound include its optimized geometry, electronic energy, and the distribution of frontier molecular orbitals (HOMO and LUMO). The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Furthermore, reactivity descriptors derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated. These descriptors provide a quantitative measure of the molecule's tendency to accept or donate electrons, which is fundamental to predicting its behavior in chemical reactions. For example, studies on similar heterocyclic systems have used these parameters to understand their interaction with biological targets. researchgate.net The electrostatic potential map can also be generated to visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack. In this compound, the bromine atom and the nitrogen atom would be key sites influencing its reactivity profile.

Table 1: Theoretically Calculable Properties and Their Significance

Property/DescriptorSignificance
Optimized Molecular Geometry Predicts bond lengths, bond angles, and dihedral angles of the most stable conformation.
HOMO Energy Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap Indicates chemical reactivity and kinetic stability.
Mulliken Charge Distribution Shows the partial charge on each atom, predicting sites for electrostatic interactions. acs.org
Global Electrophilicity (ω) Quantifies the electrophilic nature of the compound.
Chemical Hardness (η) Measures resistance to change in electron distribution.

In silico Design and Screening of Novel Tetrahydroquinoline Derivatives

In silico methods are instrumental in the rational design and virtual screening of novel chemical entities based on a lead scaffold like this compound. These computational techniques accelerate the drug discovery process by identifying promising candidates from large chemical libraries for further experimental validation. tandfonline.comredalyc.orgnih.gov

A common workflow combines structure-based pharmacophore modeling with molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis. tandfonline.comnih.gov Initially, a pharmacophore model is developed based on the known interactions between a target protein and its active ligands. This model defines the essential 3D arrangement of chemical features required for biological activity.

This pharmacophore model is then used as a 3D query to screen large compound databases, such as the ZINC database, for molecules containing the desired features. tandfonline.comnih.gov This virtual screening process can filter millions of compounds down to a manageable number of hits. For instance, a study focused on discovering novel pyruvate (B1213749) kinase isozyme M2 (PKM2) activators used a pharmacophore model to screen a focused library of 11,890 tetrahydroquinoline derivatives, resulting in 4,572 initial hits. dovepress.com

The hits from the initial screening are then subjected to molecular docking simulations. redalyc.org This step predicts the binding mode and affinity of each compound within the active site of the target protein. unesp.brresearchgate.net Compounds are ranked based on their docking scores, which estimate the binding free energy. In the PKM2 activator study, further filtering based on fit value narrowed the hits to 286 compounds for molecular docking, from which ten preferable hits were selected based on the best docking scores. dovepress.com

Finally, the top-ranked candidates undergo in silico ADMET prediction to assess their drug-like properties. mdpi.commdpi.com Tools like SwissADME are used to evaluate pharmacokinetic parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential interactions with metabolic enzymes like cytochrome P450. mdpi.com This multi-step approach efficiently identifies novel derivatives with high predicted activity and favorable pharmacokinetic profiles, guiding the synthesis of the most promising compounds for experimental testing. tandfonline.comdovepress.com

Table 2: Example of a Virtual Screening Cascade for Tetrahydroquinoline Derivatives

Screening StageMethodNumber of CompoundsSelection CriteriaReference
Initial Library Focused Tetrahydroquinoline Library11,890N/A dovepress.com
Pharmacophore Screening Structure-Based Pharmacophore Model4,572Match with pharmacophore features dovepress.com
Filtering Fit Value286Fit value > 4,486 dovepress.com
Molecular Docking LibDock Program10Best docking scores dovepress.com
ADMET Analysis In silico Prediction6Favorable ADMET properties tandfonline.comdovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. research-nexus.net For derivatives of this compound, QSAR models can predict the activity of unsynthesized analogues, thereby guiding the design of more potent molecules.

The development of a QSAR model involves several steps. First, a dataset of tetrahydroquinoline derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is collected. mdpi.com The IC₅₀ values are typically converted to their logarithmic form (pIC₅₀) for the analysis. mdpi.com Then, for each molecule in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical, electronic, and topological properties. nih.gov

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is generated that links the descriptors to the biological activity. nih.gov The predictive power and robustness of the resulting QSAR model are evaluated using various statistical metrics. research-nexus.netunesp.br

Several QSAR studies on tetrahydroquinoline derivatives have been reported. For instance, a highly significant QSAR model was developed for tetrahydroquinoline derivatives with activity against the A549 human lung cancer cell line. research-nexus.netunesp.br In another study, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were established for 40 tetrahydroquinoline derivatives that act as inhibitors of Lysine-specific demethylase 1 (LSD1), a target in cancer therapy. mdpi.comnih.gov These models yielded good statistical and predictive properties and the resulting contour maps provided insights into how different substitutions on the tetrahydroquinoline scaffold affect inhibitory activity. mdpi.com Specifically, the models indicated regions where bulky, hydrophobic, or hydrogen-bond donor/acceptor groups would be beneficial or detrimental to the activity, thus providing a clear roadmap for designing novel, more potent inhibitors. mdpi.com

Table 3: Statistical Validation of Reported QSAR Models for Tetrahydroquinoline Derivatives

Model TypeTarget/Activityq² (Cross-validated R²)R²pred (External Validation)Key FindingsReference
QSAR Anti-Small Cell Lung Cancer (A549)0.9719 (CV. R²)Not ReportedStatistically significant model with high predictive power. research-nexus.netunesp.br
3D-QSAR (CoMFA) LSD1 Inhibition0.7780.709Model provided guidance for designing novel LSD1 inhibitors. mdpi.comnih.gov
3D-QSAR (CoMSIA) LSD1 Inhibition0.7640.713Contour maps helped identify key structural requirements for activity. mdpi.comnih.gov
QSAR Plasmodium falciparum PFT InhibitionNot ReportedNot ReportedIdentified descriptors for modulating selectivity against the malarial parasite enzyme. nih.gov

Applications in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Scaffolds and Chemical Libraries

2-Bromo-5,6,7,8-tetrahydroquinoline is a key intermediate in the generation of complex heterocyclic frameworks and the construction of chemical libraries for drug discovery and material science. myskinrecipes.com The tetrahydroquinoline core is a prevalent motif in numerous biologically active natural products and pharmaceutical agents. eresearchco.com The bromine atom at the 2-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the expansion of molecular complexity.

This adaptability makes it an ideal starting material for creating libraries of related compounds with varied functionalities. researchgate.net These libraries are instrumental in high-throughput screening campaigns to identify novel therapeutic agents and materials with desired properties. For instance, the synthesis of functionalized tetrahydroquinoline derivatives containing indole (B1671886) scaffolds has been achieved through chemoselective annulation reactions, demonstrating the utility of this compound in building intricate molecular architectures. acs.org

Building Blocks for Precursors to Agrochemicals

The development of new and effective agrochemicals, such as herbicides, fungicides, and insecticides, is crucial for modern agriculture. dokumen.pub Nitrogen-containing heterocycles are a significant class of compounds in the agrochemical industry. mdpi.com this compound can serve as a precursor for the synthesis of novel agrochemical candidates. While direct examples of its use in currently registered pesticides are not prevalent in the provided search results, the structural motifs accessible from this starting material are relevant to agrochemical design. The derivatization of the tetrahydroquinoline core can lead to compounds with potential herbicidal or fungicidal activity. jst.go.jp

Synthesis of Specialized Organic Materials (e.g., Fluorophores, Dyes)

The unique photophysical properties of certain organic molecules make them valuable as fluorophores and dyes in various applications, including bioimaging and materials science. nih.govacs.org this compound has been utilized as a precursor in the synthesis of fluorescent dyes with large Stokes shifts. google.com

In a specific example, Suzuki-Miyaura coupling conditions were applied to this compound and 2-fluorophenylboronic acid to synthesize a 2-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline precursor. google.com This intermediate is a key component in the creation of novel fluorophores. google.com The ability to introduce various aryl groups at the 2-position through cross-coupling reactions allows for the fine-tuning of the photophysical properties of the resulting dyes.

Development of Chiral Ligands and Catalysts

Chiral ligands and catalysts are indispensable tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. mdpi.com this compound can serve as a starting material for the synthesis of chiral ligands.

For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in metal complexes for asymmetric transfer hydrogenation reactions. unimi.it These catalysts have shown effectiveness in the reduction of certain prochiral substrates. unimi.it The synthesis of such ligands often involves the modification of the tetrahydroquinoline core, for which this compound can be a useful precursor. diva-portal.org

Precursors for Multi-Drug Resistance (MDR) Reversal Agents

Multi-drug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. The 2-methyl derivative of tetrahydroquinoline has been identified as having moderate to high modulating activity in multi-drug resistance. eresearchco.com This suggests that the tetrahydroquinoline scaffold is a promising starting point for the development of new MDR reversal agents. By using this compound as a building block, medicinal chemists can synthesize a variety of derivatives to explore their potential in overcoming MDR in cancer cells.

Synthetic Routes for Other Nitrogen-Containing Heterocycles

The versatility of this compound extends to its use as a starting material for the synthesis of other nitrogen-containing heterocyclic systems. mdpi.com The reactive bromine atom allows for various transformations, including intramolecular cyclizations and coupling reactions, to construct fused ring systems or introduce new heterocyclic moieties. Microwave-assisted synthesis has been shown to be an efficient method for producing nitrogen-containing heterocycles, and starting materials like this compound could potentially be employed in such protocols. tandfonline.com The development of synthetic routes from this compound to other heterocycles expands the chemical space available for the discovery of new molecules with interesting biological or material properties. whiterose.ac.uk

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